molecular formula C20H22N2O4S B2991444 Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921091-23-8

Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2991444
CAS No.: 921091-23-8
M. Wt: 386.47
InChI Key: UZIDRLJEYSRQRB-UHFFFAOYSA-N
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Description

The compound “Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecule also contains an acetyl group (CH3CO-), a phenylacetamido group (C6H5CH2CONH-), and an ethyl carboxylate group (COOC2H5). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests aromaticity, which could influence the compound’s chemical behavior. The acetyl, phenylacetamido, and ethyl carboxylate groups would also contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be influenced by the compound’s molecular structure and the functional groups present .

Scientific Research Applications

Chemical Synthesis and Reactivity

Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is involved in the synthesis of complex heterocyclic compounds that are of interest due to their potential biological activities and chemical properties. The compound is used as a key intermediate in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation reactions, which are catalyzed by organic phosphines. These reactions are notable for their excellent yields and complete regioselectivity, leading to compounds with high diastereoselectivities when employing substituted variants of the ethyl compound (Zhu, Lan, & Kwon, 2003).

Photophysical Properties

In the realm of photophysical research, derivatives of this compound have been synthesized and investigated for their spectral-fluorescent properties. A study focusing on novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates revealed a correlation between the chemical structure of these compounds and their spectral-fluorescent properties, indicating potential applications in materials science and sensor technology (Ershov et al., 2019).

Heterocyclic Chemistry

This compound serves as a building block in the construction of complex heterocyclic structures. This compound's reactivity has been leveraged to generate a variety of heterocyclic compounds, including pyridines, pyrimidinones, and oxazinones with potential antimicrobial properties. This synthesis approach utilizes key reactions like condensation with cyanothioacetamide and cyclization with sodium methoxide, showcasing the versatility of this ethyl compound in generating biologically active molecules (Hossan et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s not possible to provide details on the safety and hazards of this compound .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications. This could involve developing new synthetic routes, studying its reactivity, or investigating potential bioactivity .

Properties

IUPAC Name

ethyl 6-acetyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-26-20(25)18-15-9-10-22(13(2)23)12-16(15)27-19(18)21-17(24)11-14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIDRLJEYSRQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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